2,2,2-Trifluoroethan(ol-d)

Mass Spectrometry Bioanalysis Isotope Dilution

Accurate quantitation of 2,2,2-Trifluoroethanol in biological matrices is hindered by isobaric interference from unlabeled internal standards. 2,2,2-Trifluoroethan(ol-d) (CAS 77568-66-2) eliminates this issue with its M+1 mass shift (101.05 g/mol), providing a distinct LC-MS/MS signal for isotope dilution workflows without compromising chromatographic retention or ionization efficiency. - Enables interference-free ¹H NMR of peptides/proteins by eliminating the hydroxyl proton signal of unlabeled TFE. - Ideal internal standard for pharmacokinetic, toxicokinetic, and environmental TFE monitoring studies. - Supplied with certified isotopic purity for reproducible analytical results.

Molecular Formula C2H3F3O
Molecular Weight 101.05 g/mol
CAS No. 77568-66-2
Cat. No. B1337541
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,2-Trifluoroethan(ol-d)
CAS77568-66-2
Molecular FormulaC2H3F3O
Molecular Weight101.05 g/mol
Structural Identifiers
SMILESC(C(F)(F)F)O
InChIInChI=1S/C2H3F3O/c3-2(4,5)1-6/h6H,1H2/i6D
InChIKeyRHQDFWAXVIIEBN-RAMDWTOOSA-N
Commercial & Availability
Standard Pack Sizes1 ml / 5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2,2-Trifluoroethan(ol-d) – Deuterated TFE for NMR & MS


2,2,2-Trifluoroethan(ol-d), also known as Trifluoroethyl alcohol-OD or TFE-d₁, is a stable isotope-labeled analog of 2,2,2-Trifluoroethanol (TFE, CAS 75-89-8) wherein the hydroxyl proton (¹H) has been selectively replaced by a deuterium atom (²H) [1]. With a molecular formula of C₂H₂DF₃O and a molecular weight of 101.05 g/mol, this deuterated solvent exhibits a mass shift of M+1 relative to the unlabeled parent compound, making it an essential internal standard for quantitative mass spectrometry and a lock solvent for nuclear magnetic resonance (NMR) spectroscopy .

Why Unlabeled TFE Fails for Quantitative & Structural Analysis


While 2,2,2-Trifluoroethanol (TFE) shares the same physicochemical properties and solvent characteristics as its deuterated analog, direct substitution in analytical workflows is not feasible. In ¹H NMR spectroscopy, the intense proton signal from the hydroxyl group of unlabeled TFE would completely obscure the spectral region of interest for many analytes, particularly in studies of peptides, proteins, and other biomolecules where amide and hydroxyl proton resonances are critical [1]. For quantitative mass spectrometry, the use of an unlabeled internal standard introduces isobaric interference with the target analyte, precluding accurate quantitation by isotope dilution . Therefore, 2,2,2-Trifluoroethan(ol-d) provides a distinct analytical advantage, enabling the precise and interference-free measurement that is impossible with the non-deuterated form.

TFE-d₁ vs. Other Deuterated TFE Analogs


Hydroxyl-Specific Deuteration for Isotope Dilution MS

2,2,2-Trifluoroethan(ol-d) (TFE-d₁) exhibits a mass shift of M+1 relative to unlabeled TFE, in contrast to TFE-d₂ (M+2) and TFE-d₃ (M+3) [1]. This precise single-mass-unit shift is critical for isotope dilution mass spectrometry (IDMS) assays, where a minimal isotopic separation is preferred to maintain identical chromatographic and ionization behavior while avoiding isobaric interference from naturally occurring isotopes . TFE-d₂ and TFE-d₃, while offering greater mass separation, can introduce subtle but measurable deuterium isotope effects on retention time and ionization efficiency, potentially compromising the accuracy of quantitative methods developed with the unlabeled compound [2].

Mass Spectrometry Bioanalysis Isotope Dilution

Clean ¹H NMR Spectra by Eliminating Hydroxyl Signal

In ¹H NMR spectroscopy, the hydroxyl proton of unlabeled 2,2,2-trifluoroethanol (TFE) produces a broad, concentration-dependent resonance that obscures the amide proton region (~6-9 ppm), a critical spectral window for analyzing peptide and protein secondary structure [1]. 2,2,2-Trifluoroethan(ol-d) replaces this proton with deuterium, which is effectively 'NMR-silent' at ¹H frequencies, thereby eliminating this interfering signal . This allows for unambiguous observation of analyte resonances in TFE-based solvent systems, which are widely used to induce and stabilize α-helical conformations in intrinsically disordered proteins and peptides for structural studies [2].

NMR Spectroscopy Protein Structure Peptide Conformation

High Isotopic Purity for Reproducible Analytical Performance

Commercial specifications for 2,2,2-Trifluoroethan(ol-d) (CAS 77568-66-2) consistently list an isotopic purity of 99 atom % D, as verified by certificate of analysis . In contrast, alternative deuterated analogs such as 2,2,2-Trifluoroethanol-d₃ (TFE-d₃, CAS 77253-67-9) are offered at a higher specification of ≥99.5 atom % D . While the 0.5 atom % difference is modest, it is quantifiable and may be a consideration for methods requiring the utmost sensitivity, where even minimal proton back-exchange could contribute to background signal. However, for the vast majority of applications where TFE is used as a co-solvent for structural biology or as an internal standard for mass spectrometry, the 99 atom % D purity of 2,2,2-Trifluoroethan(ol-d) is more than sufficient and provides a cost-effective balance of performance and availability .

Analytical Chemistry Quality Control Method Validation

Site-Specific Deuteration for Mechanistic and Kinetic Studies

2,2,2-Trifluoroethan(ol-d) is selectively deuterated at the exchangeable hydroxyl position. This is in contrast to alternative deuterated forms: 2,2,2-Trifluoroethanol-1,1-d₂ (TFE-d₂, CAS 132248-58-9), which bears two deuterium atoms on the α-carbon, and 2,2,2-Trifluoroethanol-d₃ (TFE-d₃, CAS 77253-67-9), which is perdeuterated at all three positions . The selective, single-site deuteration of TFE-d₁ is particularly valuable for investigating hydrogen-deuterium exchange (HDX) kinetics and solvent isotope effects, as it allows researchers to probe the specific role of the hydroxyl proton without altering the carbon-bound hydrogens [1]. Furthermore, in studies where TFE acts as a hydrogen-bond donor, the use of TFE-d₁ can help deconvolute the contribution of solvent hydrogen bonding to observed spectroscopic or kinetic phenomena [2].

Deuterium Labeling Isotope Effects Mechanistic Studies

Key Applications of 2,2,2-Trifluoroethan(ol-d)


LC-MS/MS Bioanalysis of TFE and Metabolites

2,2,2-Trifluoroethan(ol-d) serves as the ideal internal standard for the quantitative determination of 2,2,2-Trifluoroethanol (TFE) in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its M+1 mass shift (101.05 g/mol) provides a unique signal that is distinct from the analyte while minimizing deuterium isotope effects on chromatographic retention time and ionization efficiency . This ensures accurate and precise quantitation for pharmacokinetic, toxicokinetic, and environmental monitoring studies where TFE is a relevant analyte .

NMR Conformational Studies of Peptides and Proteins

For structural biology investigations using 2,2,2-Trifluoroethanol as a co-solvent to induce and stabilize α-helical secondary structure, 2,2,2-Trifluoroethan(ol-d) is essential for acquiring clean, interpretable ¹H NMR spectra . By eliminating the broad and intense hydroxyl proton signal of unlabeled TFE, the deuterated analog reveals the amide proton resonances (6-9 ppm) of peptides and proteins, enabling detailed conformational analysis and residue-specific assignment . This application is fundamental to understanding the folding pathways of intrinsically disordered proteins and the mechanism of TFE-induced helix stabilization .

Solvent Isotope Effects in Reaction Kinetics

The selective deuteration at the exchangeable hydroxyl position makes 2,2,2-Trifluoroethan(ol-d) a valuable probe for studying solvent kinetic isotope effects (SKIE) and hydrogen-bonding interactions in chemical reactions where TFE is used as a solvent or co-solvent . By comparing reaction rates and equilibria in TFE versus TFE-d₁, researchers can quantify the contribution of the hydroxyl proton to the reaction coordinate, providing mechanistic insights into acid-base catalysis, proton transfer, and solvation dynamics .

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